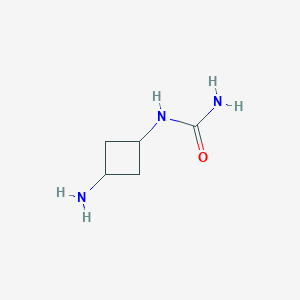

1-(3-Aminocyclobutyl)urea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(3-aminocyclobutyl)urea |

InChI |

InChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9) |

InChI Key |

XBYYNUGXRWOKIC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1NC(=O)N)N |

Origin of Product |

United States |

Synthesis and Reaction Methodologies

Precursor Synthesis Strategies for 3-Aminocyclobutane Derivatives

The formation of the 3-aminocyclobutane core is a critical step in the synthesis of 1-(3-aminocyclobutyl)urea. Both stereoselective and non-stereoselective methods are employed to generate the desired cyclobutane (B1203170) precursors, often with protecting groups to facilitate subsequent reactions.

Stereoselective Approaches to Aminocyclobutane Formation

Achieving the desired stereochemistry in the cyclobutane ring is often crucial for the biological activity of the final compound. Various stereoselective strategies have been developed to control the spatial arrangement of substituents on the cyclobutane core.

One common approach involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. For instance, the reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165) can lead to a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold with high diastereoselectivity. Subsequent transformations can then be used to introduce the amino functionality.

Another strategy employs a Mitsunobu reaction for the stereochemical inversion of a pre-existing hydroxyl group. For example, cis-3-dibenzylaminocyclobutanol can be converted to its trans isomer through a Mitsunobu reaction with a carboxylic acid, followed by hydrolysis. This inversion of stereochemistry provides access to different diastereomers of the aminocyclobutane precursor. google.com Enzymatic reactions also offer a powerful tool for stereoselective synthesis. For instance, a one-pot combination of a keto reductase and an amine transaminase can be used to stereoselectively prepare cis- and trans-4-aminocyclohexanols from 1,4-cyclohexanedione, a principle that can be adapted to cyclobutanone (B123998) derivatives. d-nb.info

Synthesis of Protected Aminocyclobutyl Precursors

To prevent unwanted side reactions during the urea (B33335) formation step, the amino group of the 3-aminocyclobutane precursor is typically protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability under various reaction conditions and its relatively straightforward removal.

A key intermediate is tert-butyl (3-aminocyclobutyl)carbamate. The synthesis of this precursor can be achieved through various routes. One method involves the Curtius rearrangement of a cyclobutanecarboxylic acid derivative. For example, 3-oxocyclobutanecarboxylic acid can be treated with diphenyl phosphorazidate in the presence of an alcohol to yield the corresponding Boc-protected aminocyclobutanone. google.com Subsequent reduction of the ketone can then provide the desired protected aminocyclobutanol.

Another approach involves the protection of a pre-existing aminocyclobutane. For instance, 3-aminocyclobutanol (B581946) can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to afford tert-butyl (3-hydroxycyclobutyl)carbamate. The hydroxyl group can then be further functionalized or removed as needed.

Formation of the Urea Linkage

With the appropriately protected aminocyclobutane precursor in hand, the next critical step is the formation of the urea moiety. Several methods are available for this transformation, each with its own advantages and limitations.

Direct Urea Formation Reactions with Amines

The most straightforward method for urea synthesis involves the direct reaction of an amine with a source of the carbonyl group. One common reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which acts as a phosgene (B1210022) equivalent. The reaction typically proceeds by first activating one amine with CDI to form an imidazolyl carbamate (B1207046) intermediate, which then reacts with a second amine to form the urea. This method is often high-yielding and avoids the use of more hazardous reagents.

Another approach is the transamidation of urea itself with an amine. While this method is atom-economical, it often requires harsh reaction conditions.

Isocyanate-Mediated Urea Synthesis

The reaction of an isocyanate with an amine is a highly efficient and widely used method for the synthesis of ureas. The isocyanate can be prepared in a separate step or generated in situ.

A common method for generating isocyanates is the Curtius rearrangement of an acyl azide (B81097). The acyl azide is typically formed from a carboxylic acid and can be rearranged thermally or photochemically to the corresponding isocyanate. This isocyanate can then be trapped with an amine to form the desired urea. For example, 1-(3-oxocyclobutyl)carboxylic acid can be converted to an N-Boc-protected 1-(3-oxocyclobutyl)urea in a one-step process via an isocyanate intermediate generated through a Curtius rearrangement. google.com

One-Pot Synthetic Procedures for this compound Derivatives

To improve efficiency and reduce the number of purification steps, one-pot procedures for the synthesis of urea derivatives have been developed. These methods combine multiple reaction steps into a single reaction vessel.

A notable example is the one-pot synthesis of ureas from Boc-protected amines. acs.orgresearchgate.net In this procedure, a Boc-protected amine is treated with a dehydrating agent, such as trifluoromethanesulfonyl anhydride, in the presence of a base like 2-chloropyridine, to generate an isocyanate in situ. acs.orgresearchgate.net This isocyanate is then immediately reacted with another amine to form the urea. acs.orgresearchgate.net This method is versatile and can be applied to a wide range of amines, including protected cyclobutylamines, to produce both symmetrical and unsymmetrical ureas in high yields. acs.orgresearchgate.net The reaction conditions are generally mild and can tolerate various functional groups. researchgate.net

The final step in the synthesis of this compound from its Boc-protected precursor involves the removal of the Boc group. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent. sigmaaldrich.comsemanticscholar.org Thermal deprotection in the absence of an acid catalyst has also been reported as a viable method. acs.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing some of the key reaction methodologies discussed.

One-Pot Urea Synthesis from Boc-Protected Amines

| Boc-Protected Amine | Amine | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boc-NH-R¹ | H₂N-R² | 2-Chloropyridine, (CF₃SO₂)₂O | DCM | Up to 96% | researchgate.net |

Isocyanate-Mediated Urea Synthesis via Curtius Rearrangement

| Carboxylic Acid | Reagents | Intermediate | Trapping Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(3-oxocyclobutyl)carboxylic acid | DPPA, Et₃N, t-BuOH | 3-oxocyclobutyl isocyanate | in situ generated tert-butyl carbamate | N-Boc-1-(3-oxocyclobutyl)urea | 38% | google.com |

Advanced Synthetic Transformations of this compound

The unique arrangement of functional groups in this compound presents opportunities for complex molecular architecture development. The primary amine offers a nucleophilic center for various coupling reactions, while the urea moiety's nitrogen atoms can also participate in substitution reactions, albeit under different conditions. Furthermore, the cyclobutyl ring itself can be subject to modifications, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Functionalization at the Urea Nitrogen Atoms

The nitrogen atoms of the urea group in this compound can undergo functionalization through reactions such as alkylation and acylation. These transformations typically require specific conditions to overcome the lower nucleophilicity of the urea nitrogens compared to the primary amino group.

N-Alkylation: The introduction of alkyl groups onto the urea nitrogen atoms can be achieved using alkyl halides or other alkylating agents. The reaction often necessitates the use of a strong base to deprotonate the urea nitrogen, thereby increasing its nucleophilicity. Phase-transfer catalysts can also be employed to facilitate the reaction between the deprotonated urea and the alkylating agent, particularly in biphasic systems. The reaction can theoretically lead to mono- or di-alkylation on the unsubstituted nitrogen of the urea moiety.

N-Acylation: Acylation of the urea nitrogen atoms can be accomplished using acyl chlorides or anhydrides. Similar to alkylation, this reaction may require basic conditions to enhance the nucleophilicity of the urea nitrogen. The resulting N-acylurea derivatives are valuable intermediates in organic synthesis. The chemoselectivity between the urea and the primary amine is a critical aspect to control in these reactions.

Table 1: Hypothetical Functionalization at the Urea Nitrogen Atoms

| Entry | Reactant | Reagent | Product | Potential Conditions |

|---|---|---|---|---|

| 1 | This compound | Methyl iodide | 1-(3-Aminocyclobutyl)-3-methylurea | Strong base (e.g., NaH), DMF |

| 2 | This compound | Benzyl bromide | 1-(3-Aminocyclobutyl)-3-benzylurea | Phase-transfer catalyst, NaOH |

| 3 | This compound | Acetyl chloride | 1-Acetyl-3-(3-aminocyclobutyl)urea | Pyridine, DCM |

Modifications of the Aminocyclobutyl Ring System

The aminocyclobutyl ring of this compound can be modified to introduce additional functional groups or to alter the stereochemistry of the substituents. These modifications can significantly impact the molecule's conformational properties and biological activity.

The presence of the amino and urea groups can direct or influence reactions on the cyclobutane ring. For instance, the stereochemistry of the existing substituents (cis or trans) will play a crucial role in directing the approach of reagents and determining the stereochemical outcome of subsequent transformations. Ring-opening and expansion reactions are also possibilities under specific conditions, leading to different carbocyclic or heterocyclic systems.

Table 2: Hypothetical Modifications of the Aminocyclobutyl Ring System

| Entry | Starting Material | Reagent(s) | Product | Potential Reaction Type |

|---|---|---|---|---|

| 1 | cis-1-(3-Aminocyclobutyl)urea | Protecting group, then oxidizing agent | 1-(3-Oxocyclobutyl)urea derivative | Oxidation |

| 2 | trans-1-(3-Aminocyclobutyl)urea | Protecting groups, then nucleophile | Substituted cyclobutane derivative | Nucleophilic substitution |

Chemoselective Transformations of the Amine and Urea Functionalities

A key challenge and opportunity in the chemistry of this compound lies in the chemoselective functionalization of the primary amino group versus the urea moiety. The primary amine is generally more nucleophilic than the urea nitrogens, allowing for selective reactions under controlled conditions.

By carefully selecting reagents and reaction conditions, it is possible to selectively acylate, alkylate, or sulfonylate the primary amino group while leaving the urea functionality intact. For example, conducting acylation at low temperatures with a slight excess of the acylating agent would likely favor the more reactive primary amine. Conversely, to target the urea nitrogens, the primary amine would first need to be protected with a suitable protecting group.

Table 3: Hypothetical Chemoselective Transformations

| Entry | Goal | Reagent | Potential Conditions | Expected Major Product |

|---|---|---|---|---|

| 1 | Selective N-acylation of primary amine | Acetyl chloride (1 eq.) | Low temperature, mild base | N-(3-Ureidocyclobutyl)acetamide |

| 2 | Selective N-sulfonylation of primary amine | Tosyl chloride | Pyridine, 0 °C to rt | N-(3-Ureidocyclobutyl)benzenesulfonamide |

| 3 | Selective N-alkylation of primary amine | Benzaldehyde, then NaBH4 | Reductive amination conditions | 1-(3-(Benzylamino)cyclobutyl)urea |

Mechanistic Investigations of Reactions Involving 1 3 Aminocyclobutyl Urea

Elucidation of Reaction Pathways and Intermediates

The formation of 1-(3-aminocyclobutyl)urea can be envisioned through several synthetic pathways, each involving distinct intermediates. A common method for urea (B33335) synthesis is the reaction of an amine with an isocyanate. In the context of this compound, this would involve the reaction of a protected 3-aminocyclobutylamine with an isocyanate, followed by deprotection.

A plausible reaction pathway commences with a suitable precursor, such as tert-butyl (3-aminocyclobutyl)carbamate. The synthesis of related cyclobutyl ureas often starts from precursors like aminocyclobutanol. For instance, the synthesis of 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea proceeds via the reaction of 2-aminocyclobutanol with 3-chloro-2-methylphenyl isocyanate. This suggests that a key step in the formation of this compound would be the nucleophilic attack of an amino group on an isocyanate or a related electrophilic carbonyl species.

The general mechanism for urea formation from an amine and an isocyanate proceeds through a nucleophilic addition. The lone pair of the nitrogen atom in the amine attacks the electrophilic carbon atom of the isocyanate group. This leads to the formation of a tetrahedral intermediate, which then rearranges to the final urea product.

Proposed Reaction Pathway:

Activation/Precursor Synthesis: Synthesis of a suitable cyclobutane (B1203170) precursor, such as 3-aminocyclobutylamine or a protected derivative.

Urea Moiety Formation: Reaction of the aminocyclobutane derivative with a urea-forming reagent. This could be an isocyanate, phosgene (B1210022), or a carbamate (B1207046) derivative.

Intermediate Formation: The reaction proceeds through a transient tetrahedral intermediate resulting from the nucleophilic attack of the amine on the carbonyl carbon.

Product Formation: The intermediate collapses to form the stable urea C-N bond.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating such reaction pathways. DFT calculations can model the transition states and intermediates, providing insights into the energy barriers and thermodynamics of each step. For the general synthesis of ureas from CO2 and ammonia (B1221849), the dehydration of an ammonium (B1175870) carbamate intermediate is often the rate-determining step due to a significant energy barrier in forming the second C-N bond. nih.gov

Catalytic Approaches and Their Mechanistic Implications

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. For the synthesis of ureas, both metal-based and organocatalysts can be employed.

Palladium-catalyzed reactions are well-established for the formation of cyclic ureas. nih.gov For instance, the intramolecular cyclization of a urea-containing substrate bearing a haloaryl group can be efficiently achieved using a palladium catalyst. nih.gov While this applies to cyclic ureas, the principles can be extended to the synthesis of this compound, particularly if the synthesis involves a cyclization step to form the cyclobutane ring or if a cross-coupling reaction is used to introduce the amino group.

A hypothetical catalytic cycle for a palladium-catalyzed synthesis of a cyclobutyl urea might involve:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to a precursor, for example, a halocyclobutane derivative.

Ligand Exchange/Coordination: The nitrogen-containing nucleophile (e.g., a protected urea) coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the cyclobutyl urea product and regenerating the palladium(0) catalyst.

The choice of ligands on the palladium catalyst is critical as they influence the catalyst's stability, reactivity, and selectivity. researchgate.net

In the broader context of urea synthesis, particularly from CO2 and nitrogen sources, various electrocatalysts have been investigated. These include transition metal borides (MBenes) and bimetallic catalysts like Fe-Ni pairs, which have shown promise in facilitating the crucial C-N coupling step. nih.gov The mechanism on these surfaces often involves the co-adsorption and activation of the carbon and nitrogen sources, followed by surface-mediated coupling to form the urea linkage. nih.gov While not directly applied to this compound, these advanced catalytic systems highlight potential future directions for its synthesis.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. This information is essential for understanding the reaction mechanism at a molecular level and for process optimization.

For the synthesis of ureas, kinetic studies often focus on the rate-determining step. In the industrial synthesis of urea from ammonia and carbon dioxide, the dehydration of ammonium carbamate is the kinetically slow step. nih.govureaknowhow.comresearchgate.net

A kinetic study of the synthesis of this compound would likely investigate the influence of various parameters on the reaction rate:

Concentration of Reactants: The reaction order with respect to the aminocyclobutane derivative and the urea-forming reagent would be determined.

Temperature: The effect of temperature on the rate constant would be measured to calculate the activation energy (Ea) using the Arrhenius equation.

Catalyst Loading: In a catalyzed reaction, the dependence of the rate on the catalyst concentration would be established.

A simplified kinetic model for the formation of this compound (P) from an aminocyclobutane (A) and an isocyanate (B) could be represented by the following rate law:

Rate = k[A]^m[B]^n

where k is the rate constant, and m and n are the reaction orders.

Hypothetical Kinetic Data for Urea Formation:

| Experiment | [Aminocyclobutane] (M) | [Isocyanate] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could deduce that the reaction is first order with respect to both the aminocyclobutane and the isocyanate, suggesting a bimolecular rate-determining step, which is consistent with the proposed nucleophilic addition mechanism.

Furthermore, studies on urease-catalyzed urea hydrolysis have employed detailed kinetic models, such as the Michaelis-Menten equation, incorporating factors like pH, temperature, and inhibitor concentrations. nih.gov While this is a decomposition reaction, the principles of kinetic modeling can be applied to the synthesis of ureas as well.

Computational and Theoretical Studies

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecules. rsc.org For 1-(3-Aminocyclobutyl)urea, these methods can reveal the distribution of electrons, the nature of chemical bonds, and the regions susceptible to electrophilic or nucleophilic attack.

While specific DFT calculations for this compound are not extensively reported in the public domain, we can infer its electronic characteristics by examining its constituent functional groups: the cyclobutane (B1203170) ring, the amino group, and the urea (B33335) moiety. The urea group is known to be a versatile hydrogen bond donor and acceptor, a feature that is critical for its interaction with biological targets. researchgate.net The nitrogen atoms of the urea moiety can donate hydrogen bonds, while the carbonyl oxygen acts as a hydrogen bond acceptor. researchgate.net

The reactivity of urea derivatives is significantly influenced by their electronic properties. Theoretical studies on other urea derivatives have shown that the distribution of frontier molecular orbitals (HOMO and LUMO) can predict their behavior in chemical reactions. acs.org For this compound, the HOMO is likely to be localized on the amino groups, making them nucleophilic centers. The LUMO is expected to be centered around the carbonyl group of the urea moiety, rendering it susceptible to nucleophilic attack.

Table 1: Inferred Electronic Properties of this compound based on Analogous Structures

| Property | Predicted Characteristic | Rationale/Reference |

| Hydrogen Bond Donors | NH groups of the urea and amino moieties | The urea group is a well-established hydrogen bond donor. researchgate.net |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the urea moiety | The carbonyl oxygen in urea derivatives readily accepts hydrogen bonds. researchgate.net |

| Most Nucleophilic Center | Primary amino group on the cyclobutane ring | Amino groups are generally strong nucleophiles. |

| Most Electrophilic Center | Carbonyl carbon of the urea moiety | The electronegative oxygen atom polarizes the C=O bond. |

Conformational Analysis and Molecular Dynamics Simulations

In related urea-containing compounds designed as inhibitors, the conformational rigidity or flexibility plays a crucial role in binding to target proteins. acs.org For example, the ability to adopt a specific conformation to fit into a binding pocket is a key determinant of inhibitory potency. acs.org

Theoretical Predictions of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. tandfonline.comtandfonline.com Key predicted IR bands would include the N-H stretching vibrations of the amino and urea groups, the C=O stretching of the urea moiety, and various C-N and C-C stretching and bending modes. tandfonline.com DFT calculations on similar urea derivatives have shown good agreement between predicted and experimental spectra, allowing for confident assignment of the observed bands. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using quantum chemical methods. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. For this compound, distinct signals would be expected for the protons and carbons of the cyclobutane ring, the urea moiety, and the methylene (B1212753) linker. The chemical shifts of the cyclobutyl protons and carbons would be particularly sensitive to the cis/trans stereochemistry of the substituents.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Key Features | Reference for Methodology |

| IR | - N-H stretches (amino and urea) - C=O stretch (urea) - C-N stretches | tandfonline.comtandfonline.com |

| ¹H NMR | - Signals for cyclobutyl protons (sensitive to stereochemistry) - Signals for NH protons | General NMR principles |

| ¹³C NMR | - Signal for carbonyl carbon (urea) - Signals for cyclobutyl carbons | General NMR principles |

Computational Design Principles for Novel Derivatives

Computational chemistry plays a pivotal role in the rational design of novel derivatives of this compound with improved biological activity. researchgate.netresearchgate.netnih.govacs.org Structure-based drug design, where the three-dimensional structure of the target protein is known, and ligand-based drug design, which relies on the properties of known active molecules, are two key approaches.

In the context of designing novel inhibitors, computational techniques such as molecular docking can be used to predict the binding mode and affinity of this compound derivatives to a target protein. rsc.org For example, in the discovery of the AKT inhibitor ARQ 092, which contains a 1-aminocyclobutyl group, the co-crystal structure confirmed the crucial role of this moiety in binding. researchgate.netnih.gov This highlights the importance of the cyclobutyl scaffold for anchoring the molecule within the binding site.

Computational approaches also allow for the in silico screening of virtual libraries of derivatives to prioritize compounds for synthesis. researchgate.net By modifying the substituents on the cyclobutane ring or the urea moiety, it is possible to explore a vast chemical space and identify candidates with potentially enhanced potency and selectivity. The calculation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another critical computational tool in the design process, helping to ensure that the designed molecules have favorable pharmacokinetic profiles. researchgate.net

Table 3: Computational Strategies for Designing Novel this compound Derivatives

| Design Strategy | Computational Method | Desired Outcome | Reference |

| Structure-Based Design | Molecular Docking, Molecular Dynamics | Improved binding affinity and selectivity | rsc.org |

| Ligand-Based Design | Pharmacophore Modeling, QSAR | Identification of key chemical features for activity | researchgate.net |

| Virtual Screening | High-Throughput Docking | Prioritization of candidate molecules for synthesis | researchgate.net |

| ADME Prediction | In silico models | Optimization of pharmacokinetic properties | researchgate.net |

Applications in Advanced Chemical Synthesis Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The aminocyclobutyl moiety is increasingly recognized as a valuable chiral building block in asymmetric synthesis. The rigid, puckered structure of the cyclobutane (B1203170) ring allows for precise spatial orientation of substituents, which is crucial for achieving high stereoselectivity in chemical reactions. nih.govvilniustech.lt Chiral amines, in general, are fundamental in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or as key structural components of target molecules. researchgate.net

The synthesis of enantiomerically pure cyclobutane derivatives, including those with amino functionalities, often involves methods like [2+2] cycloaddition reactions using chiral catalysts or kinetic resolution processes. For instance, the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been achieved using a chiral glycine (B1666218) equivalent, demonstrating the utility of cyclic amino acid precursors in complex stereoselective synthesis. jagiellonskiecentruminnowacji.pl While a specific, detailed asymmetric synthesis of 1-(3-aminocyclobutyl)urea is not extensively documented in publicly available research, the principles applied to analogous chiral cyclobutane-containing molecules are transferable. The synthesis of derivatives like 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea typically starts from a chiral aminocyclobutanol precursor, highlighting the importance of establishing the desired stereochemistry early in the synthetic sequence.

The resulting chiral this compound can then be used to introduce the aminocyclobutyl-urea motif into larger, more complex molecules, where the stereochemistry of the cyclobutane ring can significantly influence the biological activity of the final product.

Integration into Ligand Architectures for Catalysis

The urea (B33335) functionality is known to participate in hydrogen bonding, a key interaction in modern catalyst and ligand design. Urea-derived ligands have been shown to be effective in promoting various transition metal-catalyzed reactions, including palladium-catalyzed chain-walking processes for the synthesis of azaheterocycles. nih.gov These ligands are often small, kinetically labile, and can offer complementary reactivity and selectivity compared to more traditional phosphine-based ligands.

While there are no specific reports detailing the use of this compound as a ligand in catalysis, its structural features suggest potential applications. The amino group and the urea moiety both provide potential coordination sites for metal centers. The rigid cyclobutane backbone could influence the geometry of the resulting metal complex, potentially leading to novel catalytic activities or selectivities. For instance, iridium catalysts have been developed for the selective hydrogenolysis of urea derivatives. nih.gov The design of chiral ligands for asymmetric catalysis often relies on rigid scaffolds to effectively transfer chiral information. The aminocyclobutyl-urea structure could, in principle, be incorporated into such ligand designs to create new catalytic systems.

Role in the Construction of Complex Organic Molecules

Building blocks containing small, strained rings like cyclobutane are increasingly employed in the synthesis of complex organic molecules. illinois.edu These motifs can introduce conformational rigidity, improve metabolic stability, and serve as isosteres for other chemical groups. nih.govvilniustech.ltru.nl The compound this compound serves as a bifunctional building block, offering both a reactive amino group (after potential deprotection of the urea) and the unique stereochemical properties of the cyclobutane ring.

Heterocycles are prevalent structural units in pharmaceuticals, and the aminocyclobutyl group has been incorporated into various heterocyclic scaffolds to enhance their pharmacological properties. ibmmpeptide.com For example, the synthesis of complex bioactive molecules often involves the coupling of various building blocks. The urea functionality in this compound can participate in reactions or be a stable part of the final molecular architecture, contributing to interactions with biological targets through hydrogen bonding. The synthesis of derivatives of this compound, such as those used in the development of kinase inhibitors, demonstrates its role as a precursor to more elaborate structures. google.com

| Building Block | Application in Complex Synthesis | Reference Example |

| Chiral Aminocyclobutanol | Precursor to chiral aminocyclobutyl ureas | Synthesis of 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea |

| Aminocyclobutane derivatives | Construction of heterocyclic scaffolds | Development of novel therapeutic agents ibmmpeptide.com |

| Urea-derived ligands | Promotion of Pd-catalyzed reactions | Synthesis of azaheterocycles nih.gov |

Precursor for the Synthesis of Scaffolds in Structure-Activity Relationship (SAR) Studies

The aminocyclobutyl-urea motif is a valuable scaffold in medicinal chemistry, particularly in the context of structure-activity relationship (SAR) studies. SAR studies systematically modify the structure of a hit compound to understand how different chemical features influence its biological activity, with the goal of optimizing potency, selectivity, and pharmacokinetic properties.

The incorporation of the aminocyclobutyl-urea motif into drug candidates is guided by several key design principles:

Conformational Restriction: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule. nih.govvilniustech.ltru.nl This can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target. The conformational analysis of molecules is a critical aspect of drug design, as the three-dimensional shape of a ligand is paramount for its interaction with a protein. nih.govfrontiersin.orgnobelprize.org

Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space. This is crucial for optimizing interactions with specific pockets or residues in a protein's binding site.

Metabolic Stability: The cyclobutane ring is generally more metabolically stable than larger, more flexible aliphatic rings. nih.govvilniustech.ltru.nl Replacing a metabolically labile group with a cyclobutane can improve the pharmacokinetic profile of a drug candidate.

Hydrogen Bonding: The urea group is an excellent hydrogen bond donor and acceptor. nih.gov This functionality can form key interactions with the backbones or side chains of amino acid residues in a protein target, contributing significantly to binding affinity.

Scaffold Hopping and Bioisosterism: The aminocyclobutyl-urea scaffold can be used as a bioisostere for other chemical groups, a common strategy in drug design to improve properties while maintaining or enhancing biological activity. ibmmpeptide.com

SAR studies on compounds containing the aminocyclobutyl-urea motif have revealed important insights into how structural modifications affect molecular interactions.

Substitution on the Urea Nitrogen: In a study on adamantyl urea derivatives as anti-tuberculosis agents, it was found that substitution at the urea nitrogen atoms significantly impacted activity. A bulky aliphatic group like adamantyl on one nitrogen and an aryl group on the other were preferred for potent activity. nih.govnih.gov This highlights the importance of the substituents attached to the urea core in modulating biological effect.

Stereochemistry of the Cyclobutane Ring: The stereochemistry of the substituents on the cyclobutane ring is often critical for activity. Different stereoisomers can exhibit vastly different biological profiles due to the specific spatial arrangement required for optimal binding to a chiral biological target like a protein.

Nature of the Cyclobutane Substituents: The introduction of other functional groups onto the cyclobutane ring can be used to probe for additional binding interactions or to fine-tune physicochemical properties like solubility and lipophilicity.

The following table summarizes the key structural features of the aminocyclobutyl-urea motif and their impact on molecular interactions in a drug design context.

| Structural Feature | Impact on Molecular Interactions | Relevance in Drug Design |

| Cyclobutane Ring | Conformational rigidity, defined substituent geometry | Pre-organization for binding, improved metabolic stability nih.govvilniustech.ltru.nl |

| Urea Moiety | Hydrogen bond donor/acceptor capabilities | Strong interactions with protein active sites nih.gov |

| Amino Group (or derivative) | Site for further functionalization, polar interactions | Attachment of other pharmacophoric groups, improved solubility |

| Stereochemistry | Precise 3D arrangement of functional groups | Enantioselective recognition by biological targets |

Advanced Analytical Characterization Techniques for 1 3 Aminocyclobutyl Urea and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the precise determination of a compound's elemental composition. thermofisher.com By providing a highly accurate mass measurement, HR-MS can distinguish between molecules with the same nominal mass but different chemical formulas. This technique is crucial for the initial structural confirmation of newly synthesized molecules like 1-(3-aminocyclobutyl)urea and for identifying any potential impurities. uni-saarland.de

In the analysis of this compound, HR-MS would be used to determine its exact mass and, from that, its elemental composition. The expected monoisotopic mass of this compound (C₅H₁₁N₃O) can be calculated with high precision. Any deviation from this theoretical mass in the experimental data would indicate the presence of impurities or a different molecular structure. Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable information about the molecule's substructures, helping to piece together its connectivity. For instance, the fragmentation of the parent ion would likely yield characteristic fragments corresponding to the cyclobutyl ring and the urea (B33335) moiety.

| Compound | Formula | Calculated Monoisotopic Mass (Da) | Ionization Mode | Expected Key Fragments |

| This compound | C₅H₁₁N₃O | 129.0902 | ESI+ | [M+H]⁺, cyclobutyl-amine fragments, urea fragments |

| 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea | C₁₂H₁₆ClN₃O | 253.0982 | ESI+ | [M+H]⁺, aminocyclobutyl fragment, chloromethylphenyl isocyanate fragment |

| ARQ 092 | C₂₃H₂₂N₆ | 394.1906 | ESI+ | [M+H]⁺, aminocyclobutylphenyl fragment, phenyl-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine fragment |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed elucidation of a molecule's structure in solution. rsc.org By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and their spatial relationships. For this compound, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would provide a complete picture of its molecular structure.

¹H NMR: This experiment would reveal the number of different types of protons in the molecule and their neighboring protons. The chemical shifts of the protons on the cyclobutyl ring would be indicative of their stereochemical relationship (cis or trans) to the amino and urea substituents. The protons of the amine and urea groups would also give characteristic signals.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound. The chemical shift of the carbonyl carbon in the urea group would be particularly informative, typically appearing in the range of 155-165 ppm. researchgate.net The carbons of the cyclobutyl ring would also have characteristic chemical shifts.

¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the molecule. The three nitrogen atoms in this compound would each have a unique chemical shift, confirming their different chemical environments.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, ultimately confirming the proposed structure of this compound.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | Amine (-NH₂) | 1.0 - 3.0 | Broad singlet |

| ¹H | Cyclobutyl (-CH-, -CH₂) | 1.5 - 3.5 | Multiplets |

| ¹H | Urea (-NH-, -NH₂) | 4.0 - 6.0 | Broad singlets |

| ¹³C | Cyclobutyl (-CH, -CH₂) | 20 - 50 | - |

| ¹³C | Carbonyl (-C=O) | 155 - 165 | - |

| ¹⁵N | Amine (-NH₂) | -50 - 50 | - |

| ¹⁵N | Urea (-NH-, -NH₂) | 70 - 100 | - |

Chromatographic Methods (HPLC, LC-MS) for Isolation, Separation, and Quantification in Research Samples

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for separating components of a mixture. chromforum.org When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and identification. nih.gov

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. Due to its polar nature, this compound would have a relatively short retention time. The composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol, and the pH) would be optimized to achieve good separation from any impurities or other components in the sample. nih.gov

LC-MS analysis would provide both the retention time from the HPLC and the mass-to-charge ratio from the mass spectrometer for each eluting compound. nih.gov This combination of data provides a high degree of confidence in the identification and quantification of this compound in complex matrices such as research samples.

| Parameter | Typical Conditions for this compound Analysis |

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 (octadecylsilyl) |

| Mobile Phase | Gradient of water and acetonitrile/methanol with a modifier (e.g., formic acid or ammonium (B1175870) acetate) |

| Detection | UV (at a low wavelength, e.g., <210 nm) or Mass Spectrometry (MS) |

| Expected Retention Time | Relatively short due to polarity |

X-ray Crystallography for Solid-State Structural Analysis

To perform X-ray crystallography on this compound, a single crystal of high quality is required. This crystal is then irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. The resulting electron density map is used to build a model of the molecule's structure.

The crystal structure of this compound would reveal the exact stereochemistry of the substituents on the cyclobutyl ring. It would also show the conformation of the urea group and any intramolecular or intermolecular hydrogen bonding interactions. These interactions can play a crucial role in the molecule's physical properties and its interactions with biological targets. While a crystal structure for the parent compound is not publicly available, analysis of derivatives like ARQ 092 has confirmed the binding mode and the importance of the cyclobutylamine (B51885) moiety. researchgate.net

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the molecule. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of flexible parts of the molecule. |

| Hydrogen Bonding | Inter- and intramolecular interactions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-aminocyclobutyl)urea, and how do reaction conditions influence yield?

- Methodological Answer :

- Route 1 : Utilize a carbodiimide-mediated coupling of 3-aminocyclobutanol with an isocyanate derivative. Adjust stoichiometry (e.g., 1.2:1 ratio of isocyanate to amine) and solvent polarity (e.g., DMF vs. THF) to optimize yield .

- Route 2 : Apply Curtius rearrangement of acyl azides derived from cyclobutane carboxylic acids, followed by urea formation. Control temperature (<80°C) to avoid side reactions like cyclobutane ring opening .

- Yield Analysis : Monitor intermediates via TLC and confirm purity by NMR (e.g., characteristic urea NH signals at δ 6.5–8.0 ppm) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- NMR : Identify cyclobutane protons as multiplet signals (δ 2.5–3.5 ppm) and urea NH protons as broad singlets (δ 6.5–8.0 ppm). Compare splitting patterns with adamantyl-urea derivatives (e.g., 1-(1-adamantyl)-3-isoxazolyl urea in ) .

- IR : Detect urea carbonyl stretch at ~1640–1680 cm. Differentiate from thioureas (C=S stretch ~1250 cm) using reference data from PubChem .

Advanced Research Questions

Q. What computational strategies are effective for predicting the conformational stability and hydrogen-bonding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model cyclobutane ring strain (e.g., B3LYP/6-31G* level). Compare with experimental X-ray data from analogous ureas (e.g., 1-benzyl-3-(3,5-dichlorophenyl)urea in ) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrogen-bonding networks. Validate against NMR chemical shifts in DO .

Q. How do structural modifications (e.g., cyclobutane substitution, urea N-alkylation) impact the compound’s biological activity in in vitro assays?

- Methodological Answer :

- Case Study : Compare anti-tuberculosis activity of this compound with adamantyl-urea analogs (e.g., 1-(1-adamantyl)-3-isoxazolyl urea in ). Use MIC (Minimum Inhibitory Concentration) assays against M. tuberculosis H37Rv .

- SAR Analysis : Introduce methyl groups to the cyclobutane ring (e.g., 3-methylaminocyclobutyl) and evaluate solubility (logP via HPLC) and membrane permeability (Caco-2 cell assays) .

Q. What are the critical challenges in reconciling contradictory spectral data (e.g., NMR shifts) for urea derivatives with strained cyclic amines?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR shifts (e.g., carbonyl carbon at δ 155–160 ppm) with computed values (DFT). Address discrepancies caused by solvent polarity or tautomerism .

- Controlled Experiments : Repeat synthesis under anhydrous conditions to rule out hydrolysis artifacts (e.g., conversion to amines or carbamates) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.